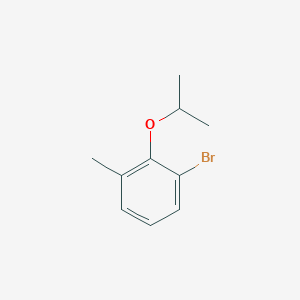
3-Bromo-2-isopropoxytoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-isopropoxytoluene is an organic compound with the molecular formula C10H13BrO. It is a derivative of toluene, where the methyl group is substituted with a bromine atom and an isopropoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isopropoxytoluene typically involves the bromination of 2-isopropoxytoluene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the substitution reaction . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-isopropoxytoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where palladium catalysts are used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Elimination Reactions: Under certain conditions, the isopropoxy group can be eliminated to form alkenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Oxidation: Typically involves oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Commonly employs reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidation Products: Formation of quinones or carboxylic acids.
Reduction Products: Formation of dehalogenated toluene derivatives.
Applications De Recherche Scientifique
3-Bromo-2-isopropoxytoluene has several applications in scientific research:
Medicine: Explored for its role in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-isopropoxytoluene involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways . The bromine atom and isopropoxy group play crucial roles in determining the compound’s reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but contains a hydroxyl group instead of an isopropoxy group.
2-Bromo-4-isopropoxytoluene: Similar but with different substitution patterns on the aromatic ring.
3-Bromo-2-methoxytoluene: Contains a methoxy group instead of an isopropoxy group.
Uniqueness
3-Bromo-2-isopropoxytoluene is unique due to the presence of both bromine and isopropoxy groups, which confer distinct reactivity and properties. The isopropoxy group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
1208076-00-9 |
|---|---|
Formule moléculaire |
C10H13BrO |
Poids moléculaire |
229.11 g/mol |
Nom IUPAC |
1-bromo-3-methyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7H,1-3H3 |
Clé InChI |
OGSJAYXEZDMQMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Br)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



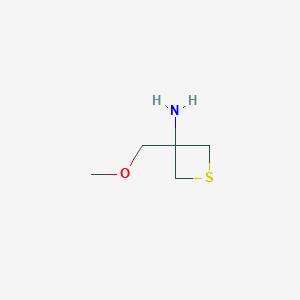

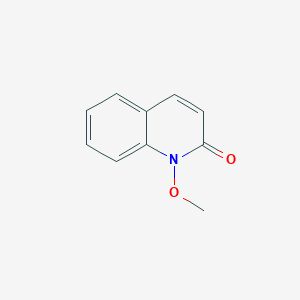
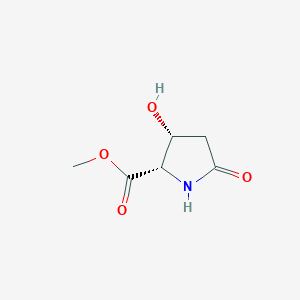


![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)
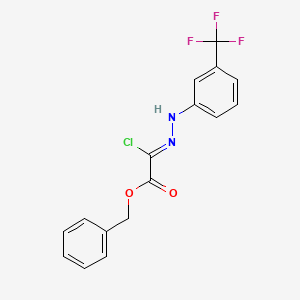

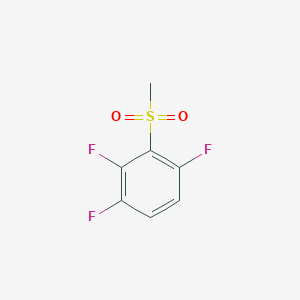
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
![2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
